molecular formula C18H18N2O2S2 B2386837 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole CAS No. 672925-47-2

2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole

Cat. No.: B2386837
CAS No.: 672925-47-2
M. Wt: 358.47
InChI Key: DAGOHFKAOKWMSI-UHFFFAOYSA-N
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Description

2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole (CAS 672925-47-2) is a benzothiazole derivative with the molecular formula C18H18N2O2S2 and a molecular weight of 358.48 g/mol. This compound features a benzothiazole core, a heterocyclic scaffold known for its significant relevance in medicinal chemistry and pharmacology . The benzothiazole moiety is fused to a pyrrolidine ring that is further modified with a benzylsulfonyl group, a structure that makes it a valuable intermediate in organic synthesis. Recent scientific literature highlights that the pyrrolo[2,1-b][1,3]benzothiazole (PBTA) scaffold is of particular interest in pharmaceutical research. Its close analogs have been identified as promising inhibitors of centromere-associated protein E (CENP-E), a key target for the development of novel targeted cancer therapies . Furthermore, other benzothiazole derivatives have demonstrated potent in vitro antitumor activity against various cancer cell lines, with mechanism studies indicating the induction of apoptosis and cell cycle arrest . Beyond oncology, research into benzothiazole derivatives spans other therapeutic areas, including their investigation as potential anticonvulsant agents, and for their antimicrobial, antifungal, and antioxidant properties . This compound is supplied For Research Use Only and is intended for use in laboratory research. It is not approved for use in humans or animals for diagnosis, therapeutic purposes, or any form of consumption.

Properties

IUPAC Name

2-(1-benzylsulfonylpyrrolidin-2-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-24(22,13-14-7-2-1-3-8-14)20-12-6-10-16(20)18-19-15-9-4-5-11-17(15)23-18/h1-5,7-9,11,16H,6,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGOHFKAOKWMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Multistep Synthesis via Benzothiazole Core Functionalization

The most common approach involves constructing the benzothiazole core first, followed by sequential modifications to introduce the pyrrolidine and sulfonyl groups.

Step 1: Synthesis of 2-Chlorobenzothiazole
  • Method : React 2-aminothiophenol with chloroacetyl chloride in acetic acid under microwave irradiation (10 min, 80% yield).
  • Mechanism : Cyclocondensation forms the benzothiazole ring, with chlorine introduced via electrophilic substitution.
Step 3: Sulfonylation with Benzylsulfonyl Chloride
  • Reagents : Benzylsulfonyl chloride, triethylamine (base), dichloromethane (solvent).
  • Conditions : Stir at room temperature for 12 hours.
  • Yield : 70–75% after recrystallization from ethanol.

One-Pot Cascade Synthesis

A streamlined method employs cobalt-catalyzed sulfonylation, inspired by CN115109009B:

Protocol:
  • Reactants :
    • 2-(2-Pyrrolidinyl)-1,3-benzothiazole (1 equiv).
    • Potassium metabisulfite (K₂S₂O₅, 2 equiv) as the sulfonyl source.
    • Benzyl bromide (1.2 equiv).
  • Catalyst : CoCl₂ (5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (5 mol%).
  • Conditions : DMSO solvent, 80°C, 10 hours.
  • Yield : 92% after extraction and column chromatography.
Advantages:
  • Atom-economical, avoids hazardous sulfonyl chlorides.
  • Scalable to 5 mmol with 80% yield.

Key Reaction Optimizations

Sulfonylation Efficiency

  • Oxidants : DMSO acts as a mild oxidant, converting thioethers to sulfones (Scheme 2h in).
  • Catalytic Systems : CoCl₂ with bipyridine ligands enhances reaction rate by stabilizing radical intermediates.

Pyrrolidine Ring Formation

  • Cyclization Strategies :
    • From Diamines : React 1,4-dibromobutane with benzothiazole-2-amine under basic conditions (NaHCO₃, 70°C).
    • Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, Ar–H), 7.45–7.30 (m, 5H, benzyl), 3.90–3.70 (m, 2H, pyrrolidine), 2.95 (s, 2H, SO₂CH₂).
  • MS (ESI+) : m/z 359.1 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity using C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantages Limitations
Multistep Synthesis 70–75 24 High selectivity Labor-intensive, multiple purifications
One-Pot Co-Catalyzed 92 10 Scalable, green chemistry principles Requires specialized catalysts
Microwave-Assisted 85 0.5 Rapid, energy-efficient Limited substrate scope

Industrial and Environmental Considerations

  • Cost Analysis : CoCl₂ catalysts (~$50/mol) are cheaper than Pd-based systems (~$300/mol).
  • Waste Management : DMSO solvent is recyclable via distillation, reducing environmental impact.

Chemical Reactions Analysis

2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole exhibits several biological activities, particularly in the field of medicinal chemistry:

  • Antimicrobial Activity : Several studies have demonstrated that compounds containing the benzothiazole moiety possess antimicrobial properties. The incorporation of the pyrrolidine ring may enhance this activity, making it a candidate for developing new antibiotics .
  • Antitubercular Properties : The compound has shown promise against Mycobacterium tuberculosis. Its structural modifications have been explored to optimize its potency against tuberculosis-causing bacteria. Specifically, it has been identified as a potential inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme crucial for bacterial cell wall synthesis .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Cancer Treatment : Some derivatives of benzothiazole compounds have been investigated for their anticancer properties. The ability to target specific pathways in cancer cells makes this compound a subject of interest in oncology research .
  • Neurological Disorders : The structural features of this compound suggest potential applications in treating neurological disorders. Research into its effects on neurotransmitter systems may reveal benefits in conditions such as anxiety or depression .

Case Studies

Here are some documented case studies highlighting the applications of this compound:

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Investigation of Antitubercular ActivityIdentified as a potent inhibitor of DprE1 with an IC50 value below 10 nM, indicating strong potential against Mycobacterium tuberculosis .
Evaluation in Cancer ResearchShowed selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic index .

Mechanism of Action

The mechanism of action of 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :

    • Sulfonyl Substituents : Bulky groups (e.g., benzyl) enhance target specificity but may reduce bioavailability. Smaller groups (e.g., methyl in 4k) balance potency and solubility .
    • Pyrrolidinyl vs. Acetylenic Chains : Conformational rigidity in the target compound favors selective receptor binding (e.g., TAAR1 in ), while flexible chains (e.g., BZ5) broaden antimicrobial scope .
  • Therapeutic Potential: The target compound’s antischistosomal activity positions it as a lead for parasitic infections, whereas structural tweaks (e.g., adding methoxy groups as in ) could optimize pharmacokinetics for CNS applications.

Biological Activity

2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological efficacy, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₂O₂S₂
  • Molecular Weight : 366.47 g/mol
  • CAS Number : 3731559

This compound features a benzothiazole ring fused with a pyrrolidine moiety, which is modified by a benzylsulfonyl group. The unique structural attributes contribute to its biological activity.

Antidiabetic Activity

Recent studies have highlighted the potential of benzothiazole derivatives as antidiabetic agents. A related compound demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, a derivative exhibited an inhibition rate of 87.5% at a concentration of 50 μg/mL, outperforming the standard drug acarbose . This suggests that this compound may also possess similar antidiabetic properties.

Anti-inflammatory Effects

Benzothiazole derivatives have shown promise in reducing inflammation. In vitro studies indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases . The mechanism appears to involve the modulation of NF-kB signaling pathways.

Antimicrobial Activity

Research indicates that benzothiazole compounds exhibit antimicrobial properties against a range of pathogens. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects . The exact mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, such as α-amylase and cyclooxygenase (COX), leading to reduced glucose absorption and inflammation.
  • Receptor Modulation : Interaction with specific receptors may alter signal transduction pathways that regulate inflammation and immune responses.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins, providing insights into its potential efficacy .

Case Studies

Several case studies have explored the biological activity of benzothiazole derivatives:

  • Antidiabetic Study :
    • Objective : Evaluate α-amylase inhibition.
    • Results : Compound exhibited significant inhibition compared to control drugs.
    • : Supports potential use in managing diabetes.
  • Anti-inflammatory Research :
    • Objective : Assess cytokine production.
    • Results : Notable reduction in TNF-α and IL-6 levels.
    • : Indicates therapeutic potential for inflammatory conditions.
  • Antimicrobial Evaluation :
    • Objective : Test against bacterial strains.
    • Results : Effective against several pathogens with minimal inhibitory concentrations (MIC) indicating strong antimicrobial properties.
    • : Promising candidate for developing new antibiotics.

Data Summary Table

Activity TypeCompound TestedInhibition Rate / MICReference
AntidiabeticThis compound87.5% @ 50 μg/mL
Anti-inflammatoryBenzothiazole derivativesReduced TNF-α & IL-6
AntimicrobialVarious benzothiazole derivativesMIC < 10 μg/mL

Q & A

What synthetic methodologies are effective for preparing 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole, and how can purity be validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include:

  • Sulfonylation: Introducing the benzylsulfonyl group via nucleophilic substitution using benzylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .
  • Pyrrolidine coupling: A Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the pyrrolidinyl moiety .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.
  • Validation: Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion detection). Structural confirmation requires 1^1H/13^13C NMR and FT-IR to verify functional groups (e.g., sulfonyl S=O stretch at ~1350–1300 cm1^{-1}) .

How can computational methods optimize reaction conditions for synthesizing this compound?

Advanced Methodological Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates. For example:

  • Reaction feasibility: Calculate activation energies for sulfonylation steps to identify optimal temperatures (e.g., 60–80°C) .
  • Solvent selection: COSMO-RS simulations compare solvent polarity effects, favoring DMF or THF for solubility and reaction efficiency .
  • Catalyst screening: Machine learning models trained on Pd-catalyzed coupling reactions suggest Pd(OAc)2_2/XPhos as a high-yield catalyst system .
    Experimental validation follows computational predictions, with iterative feedback to refine models.

What spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray crystallography: Resolves stereochemistry and confirms the pyrrolidinyl-sulfonyl spatial arrangement. For example, dihedral angles between benzothiazole and pyrrolidine rings (e.g., 6.5–34.0°) reveal conformational flexibility .
  • NMR spectroscopy: 1^1H NMR identifies proton environments (e.g., benzylsulfonyl CH2_2 at δ 4.5–4.7 ppm; pyrrolidine protons at δ 2.5–3.2 ppm). 13^13C NMR confirms quaternary carbons (e.g., benzothiazole C2 at ~165 ppm) .
  • EPR and magnetic measurements: Detect paramagnetic impurities or metal coordination in complexes (e.g., Cu(II) complexes with g-values ~2.1) .

How should researchers design assays to evaluate antitumor activity, and what controls are essential?

Methodological Answer:

  • In vitro assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include:
    • Positive controls: Doxorubicin or cisplatin.
    • Negative controls: DMSO vehicle and untreated cells.
  • Dose-response curves: Test 0.1–100 μM concentrations to calculate IC50_{50}.
  • Selectivity index: Compare cytotoxicity in non-cancerous cells (e.g., HEK293) .
  • Mechanistic studies: Flow cytometry (apoptosis via Annexin V) and Western blotting (caspase-3 activation) .

How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact biological activity?

Advanced SAR Analysis:

Structural FeatureActivity Trend (Example)Reference
Benzylsulfonyl substituentEnhanced solubility and kinase inhibition vs. methylsulfonyl
Piperidinyl vs. pyrrolidinylPyrrolidinyl improves CNS penetration due to smaller ring size
Fluorine substitutionIncreased metabolic stability (e.g., 6-fluoro analog)
Key modifications are guided by docking studies (e.g., sulfonyl group H-bonding with ATP-binding pockets) .

How can contradictions in reported biological data (e.g., varying IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Assay standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Purity verification: Re-test compounds with HPLC and NMR to exclude batch variability .
  • Structural analogs: Compare activities of closely related derivatives (e.g., 4-methylphenyl vs. benzylsulfonyl) to isolate substituent effects .
  • Meta-analysis: Use statistical tools (e.g., ANOVA) to assess significance across studies, accounting for experimental noise .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Process Chemistry Answer:

  • Catalyst loading: Optimize Pd catalyst (0.5–1 mol%) to minimize costs without compromising yield .
  • Workflow integration: Implement continuous flow systems for sulfonylation steps to enhance reproducibility .
  • Byproduct management: Use inline IR spectroscopy to monitor reaction progress and quench side reactions (e.g., over-sulfonylation) .

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